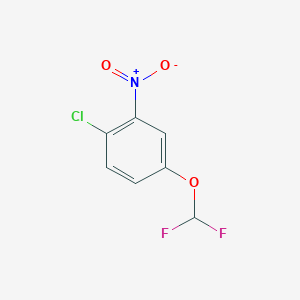

1-Chloro-4-(difluoromethoxy)-2-nitrobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

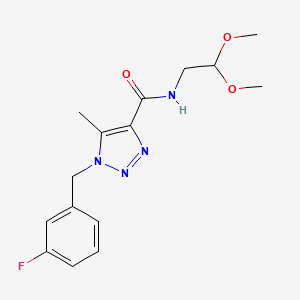

The compound 1-Chloro-4-(difluoromethoxy)-2-nitrobenzene is a chlorinated nitrobenzene derivative with a difluoromethoxy group at the fourth position. This compound is of interest due to its potential applications in various chemical reactions and its role in the study of structure-activity relationships, particularly in the context of electrophilic aromatic substitution reactions.

Synthesis Analysis

The synthesis of chloro-nitrobenzene derivatives can be complex, involving multiple steps and various reagents. For example, the synthesis of 2-Chloro-4-aminophenol, a related compound, was achieved from 3,4-dichloronitrobenzene through high-pressure hydrolysis and reduction reactions, followed by an addition reaction with perfluoro-vinyl-perfluoro-methyl ether . Similarly, 1,2-Dichloro-4-nitrobenzene was synthesized by chlorination of p-nitrochlorobenzene using KClO3-H2SO4 as a chlorinating reagent . These methods may provide insights into potential synthetic routes for this compound, although the specific synthesis for this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of chloro-nitrobenzene derivatives is characterized by the presence of electron-withdrawing groups such as nitro and chloro substituents, which can influence the reactivity of the compound. For instance, the introduction of fluorine-containing, electron-withdrawing substituents into the aromatic ring reinforces the activation of the halogen substituent towards nucleophilic attack . The structure of 1-chloro-3,4-dinitrobenzene with 1,4-dioxane shows alternating molecules linked by hydrogen bonds into a two-dimensional sheet , which may suggest similar structural characteristics for this compound.

Chemical Reactions Analysis

Chloro-nitrobenzene derivatives undergo various chemical reactions, including nucleophilic substitution reactions. The presence of electron-withdrawing groups activates the halogen for nucleophilic attack, as seen in the synthesis of new derivatives of 1-chloro-2-nitrobenzene . The electrochemical behavior of these compounds is also of interest, as demonstrated by the electrochemical reductions of 1-(2-chloroethyl)-2-nitrobenzene, which produce 1-nitro-2-vinylbenzene and 1H-indole as principal products .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloro-nitrobenzene derivatives are influenced by their molecular structure. The presence of substituents affects properties such as solubility, melting point, and reactivity. For example, orientational disorder in 4-chloronitrobenzene results in significant disorder in the solid state, affecting its thermal motion and hydrogen-bonding environment . These properties are crucial for understanding the behavior of this compound in various environments and reactions.

Scientific Research Applications

Catalysis and Synthesis

1-Chloro-4-nitrobenzene and its derivatives play a significant role in catalysis and chemical synthesis. For example, L. Hui-ping (2005) demonstrated the catalytic synthesis of 1,2-Dichloro-4-nitrobenzene, a derivative of 1-chloro-4-nitrobenzene, using a tower reactor and Lewis acid catalysts. This process yielded higher results than traditional flask reactors (L. Hui-ping, 2005). Similarly, J. J. Blanksma and P. Fohr (2010) explored the interaction of 1‐chloro‐2‐cyano‐4‐nitrobenzene and 1‐chloro‐4‐nitrobenzene with sodium glycolate and sodium glycerolate, leading to the substitution of the chlorine atom in these compounds (Blanksma & Fohr, 2010).

Microbial Degradation and Environmental Applications

M. Shah (2014) reported on the bacterial degradation of 1-chloro-4-nitrobenzene, highlighting its use as a carbon, nitrogen, and energy source for specific bacterial strains. This research has implications for environmental bioremediation (Shah, 2014).

Electrochemical Applications

The electrochemical properties of 1-chloro-4-nitrobenzene derivatives have been studied by Peng Du and D. Peters (2010), providing insights into electrosynthetic routes for specific benzene derivatives (Du & Peters, 2010). Furthermore, Odoom Jibrael Kingsford et al. (2018) developed a sensitive electrochemical sensor for detecting 1-chloro-4-nitrobenzene, highlighting its environmental monitoring applications (Kingsford et al., 2018).

Zeolite Catalysis

R. Claridge et al. (1999) demonstrated the use of zeolites in the catalysis of aromatic nitrations, including 1-chloro-4-nitrobenzene, providing near-quantitative yields and improved regioselectivity (Claridge et al., 1999).

Derivative Synthesis and Chemical Reactions

A. M. Sipyagin et al. (2004) prepared new derivatives of 1-chloro-2-nitrobenzene, leading to various nucleophilic substitution reactions and synthetic possibilities (Sipyagin et al., 2004). E. M. van der Aar et al. (1997) studied the structure-activity relationships of 4-substituted 1-chloro-2-nitrobenzenes, revealing insights into their chemical behavior (van der Aar et al., 1997).

Safety and Hazards

properties

IUPAC Name |

1-chloro-4-(difluoromethoxy)-2-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF2NO3/c8-5-2-1-4(14-7(9)10)3-6(5)11(12)13/h1-3,7H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRFJOKOAYBGSMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)F)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-2-[1,2,4]triazol-1-yl-propionic acid hydrochloride](/img/structure/B2547031.png)

![(Z)-2-Cyano-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B2547037.png)

![2-{[2-(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methoxyphenyl)butanamide](/img/structure/B2547039.png)

![3-methyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2547040.png)

![N-(4-acetamidophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2547043.png)

![Ethyl 3-amino-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2547044.png)

![2-((3-Phenylimidazo[1,5-a]pyridin-1-yl)methylene)malonic acid](/img/structure/B2547047.png)

![2-(5-Fluoro-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B2547048.png)